![molecular formula C19H23N5O3 B12172956 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B12172956.png)
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide
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Overview
Description
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde to form the triazolopyridazine core. This intermediate is then further functionalized through various chemical reactions to introduce the isopropoxy and methoxybenzyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Antiviral Activity : The compound has shown potential as an antiviral agent by inhibiting specific viral enzymes and receptors. It may interact with adenosine receptors, which play a crucial role in various physiological processes .
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in disease pathways, particularly those related to cancer and neurological disorders .
- Anti-inflammatory Effects : Research indicates that compounds similar to this one possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Medicinal Chemistry Applications
The unique structure of the compound positions it as a candidate for drug development targeting various diseases. Its applications include:
Cancer Therapy
The compound's ability to inhibit specific enzymes related to cancer cell proliferation makes it a candidate for further research in oncology. Studies have indicated that similar compounds can induce apoptosis in cancer cells .
Neurological Disorders
Given its potential interactions with neurotransmitter systems, the compound may offer therapeutic benefits for conditions such as epilepsy or neurodegenerative diseases. Its action on adenosine receptors suggests it could modulate neuronal excitability .
Antimicrobial Applications
Research into triazolo-pyridazine derivatives indicates that they may possess antimicrobial properties, making them suitable for developing new antibiotics .
Case Studies
Several case studies highlight the effectiveness of compounds related to 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide:
- Study on Antiviral Efficacy : A study demonstrated that derivatives of triazolo-pyridazine showed significant antiviral activity against HIV reverse transcriptase, with IC50 values indicating potent inhibition .
- Cancer Screening Trials : Research involving multicellular spheroids identified novel anticancer compounds through screening drug libraries that included similar structural motifs .
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- 6,7,8-Triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
The uniqueness of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity. The presence of the isopropoxy and methoxybenzyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide is a synthetic organic molecule that belongs to the class of triazolo-pyridazine derivatives. Its unique structural features suggest potential biological activities in various pharmacological contexts. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Overview
The compound is characterized by a triazolo-pyridazine core, an isopropoxy group, and a methoxybenzyl substituent on the propanamide backbone. These structural elements are believed to contribute to its biological properties.
Feature | Description |
---|---|
Molecular Formula | C17H20N4O3 |
Molecular Weight | 324.37 g/mol |
Structural Features | Triazolo-pyridazine core, isopropoxy group, methoxybenzyl substituent |
In Vitro Cytotoxicity
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, compounds similar to the target compound have shown significant cytotoxicity in cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.06 to 2.73 μM, indicating potent anti-cancer activity .
The mechanism of action for compounds in this class often involves inhibition of specific kinases or enzymes associated with cancer progression. For example, one study highlighted that certain triazolo-pyridazine derivatives inhibited c-Met kinase with IC50 values comparable to established inhibitors like Foretinib . This suggests that the target compound may also exert its effects through similar pathways.
Enzyme Inhibition
The compound's design indicates potential for enzyme inhibition. Preliminary studies suggest it may inhibit enzymes involved in oncogenic signaling pathways, thus holding therapeutic promise in oncology . The presence of functional groups such as the isopropoxy and methoxy groups may enhance binding affinity to these targets.
Case Studies
- Cytotoxicity Evaluation : A series of triazolo-pyridazine derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results indicated that compounds with similar structural features to our target compound exhibited moderate to high cytotoxicity against selected cancer cell lines .
- Enzyme Activity Studies : Another study focused on evaluating the inhibitory activity of these compounds against c-Met kinase and demonstrated significant inhibition, suggesting a mechanism that could be relevant for therapeutic applications in cancer treatment .
Summary of Findings
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
Compound 12e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-13(2)27-19-11-9-17-22-21-16(24(17)23-19)8-10-18(25)20-12-14-4-6-15(26-3)7-5-14/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,20,25) |
InChI Key |
QTABUEXQUNPLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NCC3=CC=C(C=C3)OC)C=C1 |
Origin of Product |
United States |
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